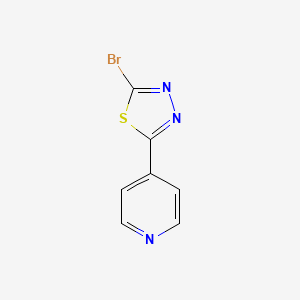
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
概要
説明
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . This compound has a molecular weight of 250.12 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8BrN3OS/c7-5-8-9-6 (12-5)10-1-3-11-4-2-10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a molecular weight of 250.12 .科学的研究の応用
Electron Acceptor in Electrochromic Polymers
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine derivatives, such as Thiadiazolo[3,4-c]pyridine (PT), have been explored as novel electron acceptors. Their electron-accepting ability and unique properties offer potential advantages over traditional acceptors like benzothiadiazole (BT). For instance, PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics showcases a lower bandgap, favorable redox activity, stability, and very fast switching time, indicating its promise for developing novel neutral green electrochromic polymers by matching with various donor units (Ming et al., 2015).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds like thiazolo[4,5-d]pyrimidine derivatives. These derivatives have been obtained by reacting 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates in the presence of sodamide in DMF, showing the compound's versatility in forming new chemical structures (Bakavoli et al., 2006).
Photophysical Properties and Proton Transfer
The compound and its derivatives, such as 2-(1H-pyrazol-5-yl)pyridine (PPP), have been studied for their photophysical properties and proton transfer capabilities. These studies provide insights into their potential applications in fields that require controlled photoinduced reactions (Vetokhina et al., 2012).
Antimicrobial Activity
Some derivatives, such as 1,2,4-triazoles starting from isonicotinic acid hydrazide, have been synthesized and evaluated for their antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009).
Safety and Hazards
将来の方向性
Thiadiazole derivatives, such as “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine”, have shown potential in various therapeutic applications, including as anticancer agents . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives, particularly in the field of cancer treatment .
作用機序
Target of action
1,3,4-thiadiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures .
Biochemical pathways
1,3,4-thiadiazole derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets .
生化学分析
Biochemical Properties
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in tissues . Additionally, these compounds can interact with heat shock proteins, which are involved in protein folding and protection against stress . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, thiadiazole derivatives can induce apoptosis (programmed cell death) by disrupting mitochondrial function and activating caspases . This compound can also modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can disrupt energy production by inhibiting key enzymes in the electron transport chain . In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
特性
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUGBWNSHNIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727371 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16439-93-3 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
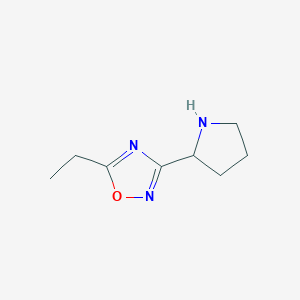
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
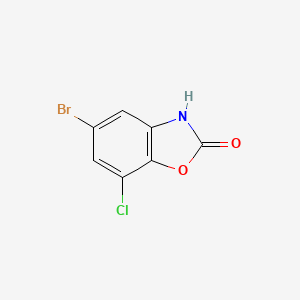

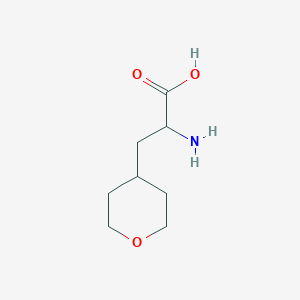
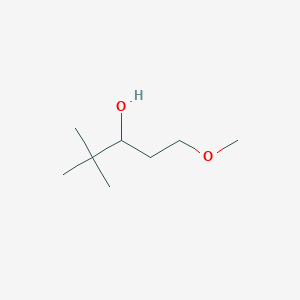
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)